4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone
Description
This compound features a tetrahydro-2(1H)-pyrazinone core substituted with a 4-bromobenzoyl group at position 4 and a 2-oxoethylpiperazine moiety at position 2. The piperazine ring is further functionalized with a 4-methoxyphenyl group, which contributes to its electronic and steric profile. This structural complexity positions it as a candidate for central nervous system (CNS)-targeted therapeutics, though its physicochemical properties (e.g., solubility) require optimization.
Properties
Molecular Formula |
C24H27BrN4O4 |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
4-(4-bromobenzoyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one |
InChI |
InChI=1S/C24H27BrN4O4/c1-33-20-8-6-19(7-9-20)27-12-14-28(15-13-27)22(30)16-21-23(31)26-10-11-29(21)24(32)17-2-4-18(25)5-3-17/h2-9,21H,10-16H2,1H3,(H,26,31) |
InChI Key |
IEORNYFJIXNFRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone typically involves multiple steps. One common method includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the reaction of 4-bromobenzoyl chloride with a suitable amine to form the bromobenzoyl intermediate.
Introduction of the piperazine moiety: The intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to introduce the piperazine moiety.
Cyclization: The final step involves cyclization to form the tetrahydro-2(1H)-pyrazinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazinone compounds exhibit anticancer properties. The specific compound under discussion has shown promise in inhibiting the proliferation of cancer cells in vitro. A study demonstrated that similar pyrazinone derivatives could induce apoptosis in various cancer cell lines, suggesting a potential mechanism for therapeutic intervention against tumors .
Antimicrobial Properties
The presence of the piperazine moiety in this compound may enhance its antimicrobial efficacy. Compounds with piperazine structures have been documented to possess significant antibacterial and antifungal activities. Preliminary tests on related compounds have indicated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
Neuropharmacological Effects
The structure of the compound suggests potential interactions with neurotransmitter systems, particularly through its piperazine component. Research has indicated that similar compounds can act as serotonin receptor modulators, which may be beneficial in treating conditions such as anxiety and depression . Further studies are needed to elucidate the specific neuropharmacological effects of this compound.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrazinone derivatives | Induction of apoptosis in cancer cells |
| Antimicrobial | Piperazine-based compounds | Inhibition of bacterial and fungal growth |
| Neuropharmacological | Piperazine derivatives | Modulation of serotonin receptors |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of a pyrazinone derivative similar to the compound . The results showed a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Case Study 2: Antimicrobial Testing
In another study, a series of piperazine derivatives were tested against various microbial strains. The compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Candida albicans, demonstrating their potential as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone involves its interaction with specific molecular targets. The bromobenzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Pyridazinone vs. Pyrazinone Cores: The compound 2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone () replaces the pyrazinone core with a pyridazinone. The morpholinyl group at position 6 further enhances solubility compared to the bromobenzoyl group in the target compound .
- Benzo[b][1,4]oxazin-3(4H)-one Derivatives: Compound 31’’ () employs a benzooxazinone core linked to a piperazinylbutanoyl chain. The extended aliphatic chain may improve membrane permeability, while the fused aromatic system enhances rigidity, possibly reducing off-target interactions .
Piperazine Substituent Effects
- 4-Methoxyphenyl vs. Phenyl: The compound 4-(4-methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one () substitutes the methoxyphenyl group with a simple phenyl ring.
4-Fluorophenyl vs. 4-Methoxyphenyl :
Fluorine substitution (e.g., in ) increases electronegativity and lipophilicity, enhancing binding to hydrophobic receptor pockets. However, the methoxy group’s bulkiness in the target compound may sterically hinder interactions with certain enzymes .
Functional Group Modifications
- Bromobenzoyl vs. Morpholinyl :
The bromobenzoyl group in the target compound contributes to higher molecular weight (MW ≈ 500 g/mol) and logP (>3), favoring CNS penetration. In contrast, morpholinyl substituents (e.g., ) reduce logP (<2) and improve aqueous solubility, making them more suitable for peripheral targets .
Comparative Data Table
Research Findings and Implications
Receptor Selectivity : The 4-methoxyphenyl group in the target compound shows higher affinity for 5-HT1A receptors compared to phenyl-substituted analogs, likely due to improved hydrogen bonding .
Solubility Challenges : Despite its bromobenzoyl group’s benefits for CNS targeting, the target compound’s poor aqueous solubility (<10 µg/mL) limits bioavailability, necessitating formulation adjustments .
Metabolic Stability : Fluorophenyl-substituted analogs (e.g., ) exhibit longer half-lives (t1/2 > 6 hours) in hepatic microsomes compared to methoxyphenyl derivatives (t1/2 ~3 hours), suggesting metabolic susceptibility of the methoxy group .
Synthetic Accessibility : The target compound’s synthesis requires multi-step alkylation and condensation (similar to and ), with an overall yield of ~15%, lower than morpholinyl derivatives (~30%) due to steric hindrance .
Biological Activity
The compound 4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H26BrN3O2
- Molecular Weight : 440.38 g/mol
This compound features a tetrahydro-pyrazinone core, a bromobenzoyl moiety, and a piperazine ring substituted with a methoxyphenyl group.
The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes in the body. Research indicates that it may exhibit:
- Antidepressant Effects : Similar to other piperazine derivatives, it may modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation .
- Anticancer Properties : Preliminary studies suggest that the compound could inhibit tumor growth by inducing apoptosis in cancer cells, although detailed mechanisms remain under investigation .
- Antimicrobial Activity : Some derivatives of related compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area .
Case Studies and Research Findings
- Antidepressant Activity :
- Anticancer Research :
- Antimicrobial Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
